molecular formula C14H12ClNO4S3 B2463786 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034335-84-5

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2463786
CAS No.: 2034335-84-5
M. Wt: 389.88
InChI Key: HPSRHHFLEKMIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO4S3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ocular Hypotensive Activity

Thiophene sulfonamides, including derivatives similar to the compound , have been studied for their ocular hypotensive activity. Such compounds have shown potential in glaucoma treatment by inhibiting carbonic anhydrase, thereby reducing intraocular pressure. The optimization of water solubility and inhibitory potency against carbonic anhydrase, along with minimizing pigment binding in the iris, is crucial for enhancing their efficacy as topical ocular hypotensive agents (Prugh et al., 1991).

Catalysis in Biofuel Production

Sulfonated graphene oxide has demonstrated superior catalytic performance in the conversion of 5-(hydroxymethyl)-2-furfural with ethanol, a process relevant for biofuel or fuel additive production. This underscores the role of sulfonated compounds in facilitating biofuel production processes through enhanced catalytic activities (Antunes et al., 2014).

Cytotoxicity and Anti-inflammatory Properties

Research into thiophene sulfonamide derivatives has also explored their cytotoxicity against various cancer cell lines, indicating potential applications in cancer treatment. Furthermore, the synthesis of compounds with anti-inflammatory properties showcases the therapeutic applications of thiophene sulfonamides beyond their ocular activity (Arsenyan et al., 2016).

Synthesis of Complex Molecules

The detailed synthesis of complex molecules, including anti-inflammatory agents, illustrates the versatility of thiophene and furan sulfonamides in pharmaceutical chemistry. These syntheses involve multiple steps, including sulfonylation and reactions with various chlorides, to produce molecules with potential therapeutic benefits (Urban et al., 2003).

Corrosion Inhibition

Additionally, certain thiophene sulfonamides have been investigated for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. This application is crucial in industrial processes, where corrosion can lead to significant material and financial losses (Sappani & Karthikeyan, 2014).

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-6-20-8-10)11-2-1-7-21-11/h1-8,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSRHHFLEKMIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.